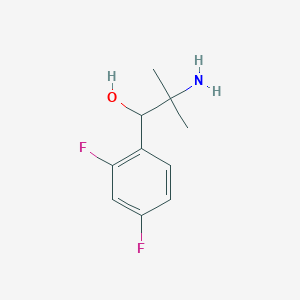

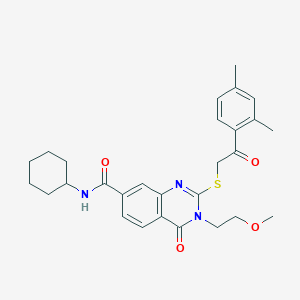

![molecular formula C21H21NO6S2 B2548523 Methyl 3-[(2,4-dimethoxyphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate CAS No. 941888-51-3](/img/structure/B2548523.png)

Methyl 3-[(2,4-dimethoxyphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "Methyl 3-[(2,4-dimethoxyphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate" is a molecule that likely contains a thiophene ring, a common structure in organic chemistry known for its aromaticity and electron-rich nature. The molecule is further substituted with various functional groups such as sulfamoyl and carboxylate esters, which suggest potential for interesting chemical properties and reactivity.

Synthesis Analysis

The synthesis of related thiophene derivatives has been described in the literature. For instance, the synthesis of methyl 3-amino-4-aryl(or methyl)sulfonylthiophene-2-carboxylates involves the reaction of 3-alkoxy-2-aryl(or methyl)sulfonylacrylonitriles with methyl thioglycolate in the presence of triethylamine . This method could potentially be adapted for the synthesis of the compound by modifying the substituents on the thiophene ring accordingly.

Molecular Structure Analysis

The molecular structure of thiophene derivatives can be quite complex, as evidenced by the single-crystal X-ray structural analysis of dimethyl 2,2'-bithiophenedicarboxylates . These analyses reveal how the thiophene rings can adopt different conformations based on their substitution patterns, which can range from nearly coplanar to nearly perpendicular arrangements. This information is crucial for understanding the molecular structure of "Methyl 3-[(2,4-dimethoxyphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate" as the substituents can significantly influence the overall conformation and, consequently, the chemical reactivity and physical properties of the molecule.

Chemical Reactions Analysis

The reactivity of thiophene derivatives can vary widely. For example, the attempted acylation of a title aminothiophene under standard conditions was unsuccessful , indicating that steric hindrance or electronic effects from the substituents can significantly impact the reactivity. This suggests that the synthesis and further functionalization of "Methyl 3-[(2,4-dimethoxyphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate" may require careful consideration of reaction conditions and possibly the use of alternative synthetic routes or reagents.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiophene derivatives are closely related to their molecular structure. For instance, the solid-state conformations of bithiophene compounds have been shown to agree with ab initio theoretical calculations, which can predict properties such as rotation barriers . The presence of different functional groups, such as sulfamoyl and carboxylate esters, will also influence properties like solubility, melting point, and potential biological activity. The anti-inflammatory activity of related compounds, such as 3-[(4-sulfamoylphenyl)hydroxy methylene]-5-methyl-2-oxindole-1-carboxamides, indicates that the sulfamoyl group can confer pharmacological properties , which could be relevant for the compound if it is intended for use in medicinal chemistry.

科学的研究の応用

Synthesis and Transformations

Biodegradation of Thiophenes : Studies on the transformations of dimethylbenzothiophenes by Pseudomonas strains reveal microbial degradation pathways of sulfur heterocycles, a category to which the specified compound could be related. These findings underscore the microbial activity's role in the biotransformation of thiophene derivatives, potentially impacting environmental bioremediation strategies (Kropp et al., 1996).

Photochemical Degradation : The photochemical degradation of benzothiophene derivatives has been explored to understand the fate of crude oil components in marine environments. This research highlights the oxidative pathways leading to carboxylic acids, emphasizing the environmental degradation processes of thiophene-based compounds (Andersson & Bobinger, 1996).

Electrophilic Sulfenylation : The development of novel sulfenylating agents for the synthesis of thiols showcases advanced synthetic routes to thiophene derivatives. These methodologies provide new perspectives on constructing compounds with thiophene backbones for further chemical modifications (Shibata et al., 1996).

Chemical Properties and Applications

Oxidative Processes : The oxidation of thiophenes over silica gel using hydrogen peroxide and formic acid investigates the sulfur removal in thiophenic compounds, crucial for understanding desulfurization processes in industrial applications (Chen et al., 2006).

Solid-State Structures : Research on the synthesis and solid-state structures of bithiophenedicarboxylates contributes to the knowledge base of thiophene derivatives' crystalline forms. This is vital for material science applications, where the molecular and crystalline structure influences material properties (Pomerantz et al., 2002).

Catalytic Applications : Studies on the palladium-catalyzed direct C-H arylation of thiophenes present advancements in catalysis, offering efficient methods for the functionalization of thiophene molecules. Such catalytic strategies could be applied to the synthesis and modification of the specified compound, potentially leading to new materials or pharmaceuticals (Jiang et al., 2018).

特性

IUPAC Name |

methyl 3-[(2,4-dimethoxyphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21NO6S2/c1-13-5-7-14(8-6-13)16-12-29-19(21(23)28-4)20(16)30(24,25)22-17-10-9-15(26-2)11-18(17)27-3/h5-12,22H,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXDWVQKUDYHGSL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CSC(=C2S(=O)(=O)NC3=C(C=C(C=C3)OC)OC)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21NO6S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

447.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3-[(2,4-dimethoxyphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2E)-3-[5-bromo-2-(2-methylpropoxy)phenyl]prop-2-enoic acid](/img/structure/B2548440.png)

![2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2548444.png)

![N-[(2-chloropyridin-3-yl)carbamothioyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B2548445.png)

![4-chloro-1-[(4-methylphenoxy)methyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B2548448.png)

![Tert-butyl 3-[methyl-[4-(trifluoromethylsulfonyloxy)pyrimidin-2-yl]amino]pyrrolidine-1-carboxylate](/img/structure/B2548450.png)

![2,3-dichloro-N-(6-methoxy-3-pyridinyl)-3-[(4-methylbenzyl)sulfonyl]acrylamide](/img/structure/B2548452.png)